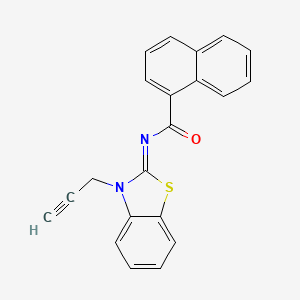

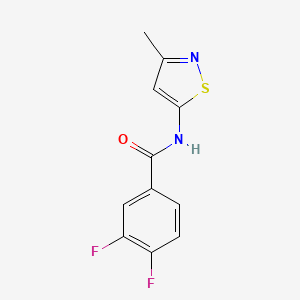

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. Dimethyl formamide serves as the solvent, facilitating the formation of N’- (1,3-benzothiazol-2-yl)-arylamides C1-18 in high yields . Characterization involves techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS.

Scientific Research Applications

Synthesis and Reactivity

Naphthalene derivatives, including those similar to N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide, are subjects of intensive study for their synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of benzothiazole derivatives through various electrophilic substitution reactions, providing foundational knowledge for further chemical manipulations of naphthalene compounds (Aleksandrov & El’chaninov, 2017). Such studies pave the way for the development of novel compounds with tailored properties for specific applications.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been extensively researched. Evren et al. (2020) synthesized new naphthalen-1-yl propanamide derivatives, investigating their antimicrobial activities against various bacteria and fungi. These compounds showed notable antimicrobial efficacy, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Anticancer Evaluation

The synthesis and evaluation of naphthalene derivatives for anticancer applications have been another area of interest. Salahuddin et al. (2014) synthesized benzimidazole derivatives incorporating naphthalene and assessed their anticancer activity. Their findings suggest the potential of such compounds in cancer treatment, with some showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Material Science and Sensing Applications

Naphthalene derivatives have found applications in material science, particularly in sensing technologies. Vijayakumar et al. (2020) developed a naphthalene-based chemosensor for the detection of fluoride ions, showcasing the utility of these compounds in environmental monitoring and health-related diagnostics (Vijayakumar, Karuppusamy, Kannan, & Nagaraaj, 2020).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A similar compound synthesized in a study showed a favourable pharmacokinetic profile , suggesting that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide might also have good bioavailability.

Result of Action

Similar compounds have shown significant activity against certain bacterial strains , suggesting that this compound might also have antimicrobial properties.

properties

IUPAC Name |

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2OS/c1-2-14-23-18-12-5-6-13-19(18)25-21(23)22-20(24)17-11-7-9-15-8-3-4-10-16(15)17/h1,3-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKSXJWGZJLEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)

![3-Methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol](/img/structure/B2917821.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)